1-Cyclohexyl-1-ethylthiourea
Description
Historical Context and Evolution of Thiourea (B124793) Chemistry
The journey of thiourea chemistry began in 1873 with its first synthesis by the Polish chemist Marceli Nencki. nih.gov This discovery followed the groundbreaking synthesis of urea (B33335) by Friedrich Wöhler in 1828, a pivotal moment that challenged the doctrine of vitalism. nih.gov Initially, thiourea was prepared by heating ammonium (B1175870) thiocyanate, causing it to undergo a rearrangement. britannica.com A more common contemporary method involves the reaction of hydrogen sulfide (B99878) with cyanamide. britannica.com Over the years, the field has expanded significantly, moving from the study of the parent compound to the synthesis and application of a multitude of its derivatives. acs.org This evolution has been driven by the quest for new materials, catalysts, and biologically active molecules. annexechem.comwikipedia.org
Structural Classification and Functional Diversity of Thiourea Derivatives
Thiourea derivatives can be broadly classified based on the number and position of substituents on the nitrogen atoms. researchgate.net This includes N-mono-, N,N-di-, N,N'-di-, tri-, and tetrasubstituted thioureas. The nature of these substituents, which can be alkyl, aryl, acyl, or heterocyclic groups, profoundly influences the molecule's properties. researchgate.net
The functional diversity of thiourea derivatives is extensive. They serve as crucial intermediates in the synthesis of various organic compounds and heterocycles, such as pyrimidines and thiazoles. wikipedia.orguobabylon.edu.iq In industrial applications, they are utilized in the production of flame-retardant resins and as vulcanization accelerators. wikipedia.org Furthermore, the ability of the sulfur atom in thiourea to form stable complexes with metal ions makes them valuable in analytical chemistry and for the extraction of precious metals. annexechem.com The field of organocatalysis has also seen the rise of thiourea derivatives as effective hydrogen-bond donors. wikipedia.org
Rationale for Academic Investigation of 1-Cyclohexyl-1-ethylthiourea
The academic interest in this compound stems from its specific structural features: an asymmetrical substitution pattern with both a bulky cycloalkyl (cyclohexyl) group and a smaller alkyl (ethyl) group attached to the same nitrogen atom. This particular arrangement of substituents can impart unique steric and electronic properties to the molecule. Researchers are often motivated to study such compounds to understand how these structural nuances influence reactivity, intermolecular interactions, and potential applications. For instance, the steric hindrance provided by the cyclohexyl group can affect the selectivity of chemical reactions. nih.gov
Overview of Research Domains Pertaining to this compound
Research concerning this compound and related asymmetrically substituted thioureas falls into several key domains:
Synthetic Chemistry: Developing efficient and selective methods for the synthesis of asymmetrically substituted thioureas is a primary focus. This often involves the reaction of corresponding isothiocyanates with amines. mdpi.comunica.it
Structural Analysis: Techniques such as NMR spectroscopy and X-ray crystallography are employed to elucidate the precise three-dimensional structure and conformation of these molecules. cas.cz
Chemical Reactivity: Investigations into how these compounds behave in various chemical reactions, including their use as ligands for metal complexes or as organocatalysts, are of significant interest. wikipedia.orgnih.gov
Materials Science: Exploring the potential of these compounds in the development of new materials with specific properties.
Medicinal Chemistry: While this article does not delve into biological activity, it is a major research area for thiourea derivatives in general, with studies exploring their potential as therapeutic agents. mdpi.combiointerfaceresearch.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-1-ethylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2S/c1-2-11(9(10)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBZVQGJJBVFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
High Resolution Structural Elucidation and Conformational Analysis of 1 Cyclohexyl 1 Ethylthiourea and Its Analogues
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of crystalline materials. mdpi.comrigaku.comuhu-ciqso.es This technique provides precise information on molecular geometry, including bond lengths and angles, as well as insights into the packing of molecules within the crystal lattice, governed by non-covalent interactions. uhu-ciqso.esmersin.edu.tr For thiourea (B124793) derivatives, SCXRD is crucial for elucidating the complex supramolecular architectures that arise from their potent hydrogen bonding capabilities. mersin.edu.trresearchgate.net
| Parameter | Typical Value |
|---|---|
| C=S Bond Length (Å) | 1.68 - 1.72 |
| C-N Bond Length (Å) | 1.32 - 1.38 |
| N-C=S Bond Angle (°) | 120 - 125 |
| N-C-N Bond Angle (°) | 115 - 119 |
The crystal packing of thiourea derivatives is predominantly governed by a network of intermolecular hydrogen bonds, leading to the formation of well-defined supramolecular architectures. mersin.edu.trresearchgate.net The N-H groups act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group is a strong hydrogen bond acceptor. nih.gov This predictable interaction is a powerful tool in crystal engineering for designing specific solid-state structures.
The most prominent intermolecular interaction in the crystal structures of thioureas is the N–H···S hydrogen bond. mersin.edu.tr This interaction is robust and highly directional, often leading to the assembly of molecules into larger motifs. Weaker interactions, such as C–H···N and N–H···N hydrogen bonds, can also contribute to the stability of the crystal lattice, connecting the primary structural motifs into a three-dimensional network. The interplay of these various hydrogen bonds dictates the final crystal packing arrangement. mersin.edu.tr
| Interaction (D–H···A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D–H···A Angle (°) |
|---|---|---|---|---|
| N–H···S | ~0.86 | 2.40 - 2.60 | 3.20 - 3.50 | 150 - 175 |
| C–H···N | ~0.97 | 2.60 - 2.80 | 3.50 - 3.70 | 140 - 160 |
| N–H···N | ~0.86 | 2.20 - 2.40 | 3.00 - 3.20 | 160 - 180 |
D: Donor atom; A: Acceptor atom
In thiourea derivatives containing aromatic rings, π-π stacking interactions are a significant force in directing the crystal packing, often working in concert with hydrogen bonds to build the supramolecular assembly. nih.govbiointerfaceresearch.com For 1-Cyclohexyl-1-ethylthiourea, which lacks aromatic moieties, these interactions are absent. Instead, the crystal packing would be further stabilized by weaker van der Waals forces and dipole-dipole interactions, which, although less directional than hydrogen bonds, are crucial for achieving dense and stable packing in the solid state.
The strong N–H···S hydrogen bonds are responsible for the formation of characteristic supramolecular synthons in thiourea crystals. One of the most common motifs is the centrosymmetric dimer, where two molecules are linked by a pair of N–H···S hydrogen bonds, forming a ring described by the R2 2(8) graph-set notation. researchgate.netnih.gov Alternatively, these interactions can link molecules in a head-to-tail fashion, resulting in the formation of one-dimensional polymeric chains that propagate along a crystallographic axis. researchgate.net The specific motif formed depends on factors such as the steric bulk of the substituents and the presence of other competing intermolecular interactions.
Analysis of Crystal Packing and Supramolecular Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, NMR analysis, including 1H, 13C, and two-dimensional techniques, is indispensable for confirming its molecular structure and understanding its conformational dynamics in solution.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping
Proton (¹H) NMR spectroscopy maps the electronic environment of hydrogen atoms within a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group, the cyclohexyl ring, and the N-H protons of the thiourea moiety.
The N-H protons of N,N'-disubstituted thioureas typically appear as broad singlets in the downfield region of the spectrum, with their chemical shifts being sensitive to solvent, concentration, and temperature due to hydrogen bonding. For thiourea derivatives, these signals can be observed over a wide range, often between δ 8.0 and 11.0 ppm acs.orgresearchgate.net. The two distinct N-H protons in this compound (one adjacent to the ethyl group and one unsubstituted) would likely exhibit different chemical shifts.
The protons of the ethyl group will present as a characteristic quartet and triplet. The methylene (B1212753) protons (-CH2-) adjacent to the nitrogen atom are expected to resonate as a quartet downfield due to the deshielding effect of the nitrogen. The terminal methyl protons (-CH3) will appear as a triplet further upfield.
The cyclohexyl group protons produce a complex series of multiplets in the upfield region, typically between δ 1.0 and 4.0 ppm. The methine proton (-CH-) directly attached to the nitrogen atom will be the most downfield of the cyclohexyl signals due to the deshielding effect of the adjacent nitrogen. The remaining ten protons on the cyclohexyl ring will appear as overlapping multiplets. For instance, in the analogous 1,3-dicyclohexylthiourea, the cyclohexyl protons appear as a complex set of signals. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H (Thiourea) | 8.0 - 11.0 | Broad Singlet |
| N-CH (Cyclohexyl) | 3.5 - 4.0 | Multiplet |
| N-CH₂ (Ethyl) | 3.3 - 3.7 | Quartet (q) |
| CH₂ (Cyclohexyl) | 1.1 - 2.0 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal.
The most characteristic signal in the ¹³C NMR spectrum is that of the thiocarbonyl carbon (C=S). This carbon is highly deshielded and typically resonates in the range of δ 160 - 185 ppm for N,N'-disubstituted thioureas. acs.organalis.com.my
The carbons of the ethyl group will show two signals. The methylene carbon (-CH2-) attached to the nitrogen will be found further downfield (approximately δ 40-50 ppm) than the terminal methyl carbon (-CH3), which is expected in the upfield region (approximately δ 10-15 ppm).
The cyclohexyl group will exhibit multiple signals. The methine carbon (-CH-) bonded to the nitrogen atom will be the most deshielded of the ring carbons, appearing around δ 50-60 ppm. The other carbons of the cyclohexyl ring will resonate at higher field strengths, typically in the δ 20-40 ppm range. pdx.eduoregonstate.edu Due to the chair conformation of the cyclohexyl ring, the axial and equatorial carbons may have slightly different chemical shifts, leading to distinct signals for the C2/C6, C3/C5, and C4 positions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=S (Thiourea) | 160 - 185 |
| N-CH (Cyclohexyl) | 50 - 60 |
| N-CH₂ (Ethyl) | 40 - 50 |
| CH₂ (Cyclohexyl) | 20 - 40 |
Two-Dimensional NMR Techniques (e.g., COSY, INEPT) for Connectivity Confirmation
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of atoms within a molecule.
Correlation Spectroscopy (COSY) is a homonuclear 2D technique that shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would be invaluable. It would show a cross-peak between the -CH2- quartet and the -CH3 triplet of the ethyl group, confirming their connectivity. It would also reveal the coupling network within the cyclohexyl ring, showing correlations between the N-CH proton and its neighbors on the ring, and subsequently between those protons and their neighbors, helping to assign the complex multiplets.
Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) is a technique used to enhance the signal intensity of insensitive nuclei like ¹³C by transferring magnetization from sensitive nuclei like ¹H. Heteronuclear 2D experiments based on this principle, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish ¹H-¹³C correlations. An HSQC spectrum would show correlations between each proton and the carbon to which it is directly attached. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. nih.gov It is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands arising from the thiourea core and the alkyl substituents.
Assignment of Characteristic Thiourea (C=S, N-H) Stretching and Bending Modes
The thiourea functional group gives rise to several characteristic absorption bands in the IR spectrum.
N-H Vibrations: The N-H stretching vibrations are typically observed in the region of 3100-3500 cm⁻¹. ajol.info For disubstituted thioureas, these bands can be broad due to intermolecular hydrogen bonding. iosrjournals.org The N-H bending (scissoring) vibration usually appears as a medium to strong band around 1600-1650 cm⁻¹. researchgate.net
C=S Vibrations: The assignment of the C=S stretching vibration can be complex as it often couples with other vibrations, particularly C-N stretching. cdnsciencepub.com The thiocarbonyl stretching band is generally found in the 700-850 cm⁻¹ region, though contributions to bands around 1080 cm⁻¹ have also been reported. ajol.infocdnsciencepub.com The position of this band is sensitive to the nature of the substituents on the nitrogen atoms.
C-N Vibrations: The C-N stretching vibrations of the thiourea moiety contribute to absorptions in the fingerprint region, often coupled with other modes, typically appearing between 1400 cm⁻¹ and 1500 cm⁻¹.
Table 3: Characteristic IR Frequencies for the Thiourea Moiety
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3100 - 3500 | Medium to Strong, Broad |
| N-H Bend | 1600 - 1650 | Medium to Strong |
| C-N Stretch | 1400 - 1500 | Medium |
Identification of Cyclohexyl and Ethyl Group Vibrations
The alkyl portions of the molecule, the cyclohexyl and ethyl groups, also produce characteristic IR absorption bands. These are primarily due to C-H and C-C bond vibrations.
C-H Stretching: The stretching vibrations of C-H bonds where the carbon is sp³-hybridized are consistently found in the 2850-3000 cm⁻¹ range. libretexts.orglibretexts.org Both the cyclohexyl and ethyl groups will contribute to strong absorptions in this region.
C-H Bending: The bending (deformation) vibrations for the methylene (-CH2-) and methyl (-CH3) groups occur at lower frequencies. The scissoring vibration for -CH2- groups is typically seen around 1450-1470 cm⁻¹. libretexts.org The characteristic symmetric and asymmetric bending vibrations for the methyl group are found near 1375 cm⁻¹ and 1450 cm⁻¹, respectively. libretexts.org
Table 4: Characteristic IR Frequencies for Cyclohexyl and Ethyl Groups
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-H Bend (-CH₂- scissoring) | 1450 - 1470 | Medium |
| C-H Bend (-CH₃-) | 1375 and 1450 | Medium |
Reactivity Profiles and Chemical Transformations of 1 Cyclohexyl 1 Ethylthiourea
Nucleophilic Reactivity of the Thiocarbonyl Moiety
The reactivity of 1-Cyclohexyl-1-ethylthiourea is significantly influenced by the thiocarbonyl group (C=S). The presence of lone pairs of electrons on the sulfur and nitrogen atoms makes them nucleophilic centers, while the carbon of the thiocarbonyl is electrophilic.
Substitution Reactions at the Thiocarbonyl Carbon
The carbon atom of the thiocarbonyl group in this compound is electrophilic and can be attacked by nucleophiles. In a nucleophilic substitution reaction, a nucleophile attacks this carbon, leading to the breaking of the carbon-sulfur double bond and subsequent departure of a leaving group. youtube.com These reactions typically involve the replacement of the sulfur atom with another group. For a substitution to occur, the sulfur atom often needs to be converted into a better leaving group. This can be achieved by S-alkylation to form a stable isothiouronium salt, which is then more susceptible to nucleophilic attack.
Activation of the Thiocarbonyl Group: An electrophile, such as an alkyl halide, attacks the sulfur atom.
Nucleophilic Attack: A nucleophile attacks the thiocarbonyl carbon, leading to the displacement of the activated sulfur-containing group.
This pathway allows for the conversion of thioureas into other functional groups, such as ureas (by reaction with water or hydroxide) or guanidines (by reaction with amines). The specific conditions of the reaction, such as the choice of nucleophile and solvent, determine the final product. quora.com
Electrophilic Attack on Nitrogen and Sulfur Atoms
The sulfur and nitrogen atoms in this compound possess lone pairs of electrons, rendering them susceptible to attack by electrophiles. The sulfur atom is generally the more nucleophilic center and readily reacts with electrophiles like alkyl halides to form S-alkylisothiouronium salts. pharmaguideline.com These salts are stable intermediates that can be isolated or used in situ for further transformations.
Protonation, a fundamental electrophilic attack, also occurs readily. Due to the available lone pair of electrons, the nitrogen atoms in thioureas can be easily protonated. pharmaguideline.com The site of protonation can depend on the solvent and the structure of the thiourea (B124793).
Alkylation represents another common electrophilic attack. The reaction between thioureas and alkyl halides can lead to the formation of thiazolium cations through N-alkylation. pharmaguideline.com The resulting cation is resonance-stabilized, with the positive charge distributed across the sulfur and nitrogen atoms.
Cyclization Reactions and Heterocyclic Ring Formation
This compound is a valuable building block for the synthesis of various heterocyclic compounds, particularly those containing sulfur and nitrogen atoms. Its structure allows it to participate in condensation and cyclization reactions to form stable ring systems.
Synthesis of Thiazolidinone Derivatives via Condensation Reactions
Thiazolidin-4-ones are a significant class of heterocyclic compounds that can be synthesized from thiourea derivatives. impactfactor.orgsysrevpharm.org The synthesis of thiazolidinone derivatives from this compound typically proceeds via a cyclocondensation reaction. This type of reaction involves the combination of two molecules to form a larger molecule with the elimination of a small molecule, such as water. libretexts.org
A common method involves the reaction of this compound with an α-haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) or its corresponding ester (e.g., ethyl bromoacetate) in the presence of a base like anhydrous sodium acetate. mdpi.comnih.gov The reaction is often carried out under reflux in a suitable solvent such as ethanol (B145695). The thiourea acts as a binucleophile, with the sulfur and one of the nitrogen atoms participating in the ring formation.
The general reaction scheme is as follows:
The sulfur atom of the thiourea performs a nucleophilic attack on the α-carbon of the halo-ester, displacing the halide.
An intramolecular cyclization then occurs, where a nitrogen atom attacks the carbonyl carbon of the ester.
This is followed by the elimination of an alcohol molecule to form the final thiazolidin-4-one ring.
| Reactant 1 | Reactant 2 | Product |
| This compound | Ethyl bromoacetate | 2-(Cyclohexyl(ethyl)amino)thiazol-4(5H)-one |
| This compound | Chloroacetic acid | 2-(Cyclohexyl(ethyl)amino)thiazol-4(5H)-one |
| This compound | Ethyl 2-bromopropanoate | 2-(Cyclohexyl(ethyl)amino)-5-methylthiazol-4(5H)-one |
Routes to Substituted Thiazoles and other Sulfur-Nitrogen Heterocycles
Thioureas are widely used precursors for the synthesis of thiazoles, a class of sulfur-nitrogen heterocycles. mdpi.comopenmedicinalchemistryjournal.com The most prominent method is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide (or thiourea) with an α-haloketone. wikipedia.orgnih.gov
In this reaction, this compound reacts with an α-haloketone in a condensation reaction. The reaction mechanism typically involves the initial nucleophilic attack of the sulfur atom on the carbonyl-adjacent carbon of the α-haloketone, followed by an intramolecular condensation to form the thiazole ring. This method is highly versatile, allowing for the synthesis of a wide array of substituted 2-aminothiazole (B372263) derivatives by varying the α-haloketone reactant. ijper.orgorganic-chemistry.org
| Thiourea Derivative | α-Haloketone | Thiazole Product |
| This compound | Chloroacetone | N-cyclohexyl-N-ethyl-4-methylthiazol-2-amine |
| This compound | 2-Bromoacetophenone | N-cyclohexyl-N-ethyl-4-phenylthiazol-2-amine |
| This compound | 3-Bromopentan-2,4-dione | 1-(2-(Cyclohexyl(ethyl)amino)-4-methylthiazol-5-yl)ethan-1-one |
Beyond thiazoles, the versatile reactivity of the thiourea moiety makes it a key starting material for a range of other sulfur-nitrogen heterocycles, such as thiadiazoles and other complex fused ring systems. arkat-usa.orgorganic-chemistry.org
Palladium-Catalyzed Intramolecular Cyclizations
Palladium-catalyzed reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Intramolecular cyclizations catalyzed by palladium complexes, such as the Heck reaction or Wacker-type cyclizations, are particularly effective for constructing cyclic compounds. divyarasayan.orgsemanticscholar.org
For a molecule like this compound to undergo such a reaction, it would first need to be functionalized with appropriate reactive groups. For instance, if a vinyl or aryl halide were introduced onto the cyclohexyl or ethyl substituent at a sterically favorable position, an intramolecular palladium-catalyzed cyclization could be envisioned.
A hypothetical example would be the intramolecular Heck reaction of a derivative of this compound bearing a bromoalkenyl chain. In the presence of a palladium(0) catalyst, oxidative addition to the carbon-bromine bond would occur, followed by intramolecular insertion of the double bond into the palladium-carbon bond, and subsequent β-hydride elimination to yield a cyclized product and regenerate the catalyst. researchgate.net While specific examples involving this compound are not prominent in the literature, the principles of palladium catalysis suggest that such transformations are synthetically plausible for appropriately designed derivatives. divyarasayan.org
Redox Chemistry and Decomposition Pathways
The redox behavior of this compound is primarily centered around the sulfur atom, which is susceptible to oxidation. Thiourea and its derivatives can undergo electrochemical oxidation. unlp.edu.arelectrochemsci.org Studies on related thiourea compounds on platinum electrodes have shown that electrooxidation typically commences at potentials around 0.65 V versus the Standard Hydrogen Electrode (SHE). unlp.edu.ar The initial oxidation product is often a disulfide species, formed through a one-electron transfer process. acs.org For this compound, this would result in the formation of a formamidine (B1211174) disulfide cation.
Further oxidation can lead to more complex reaction pathways and a variety of products, the nature of which is highly dependent on the reaction conditions, including the oxidant used and the pH of the medium. researchgate.net For instance, the oxidation of N,N'-dialkylthioureas with hydrogen peroxide has been a subject of kinetic and mechanistic studies. acs.org Stronger oxidizing agents can lead to the cleavage of the carbon-sulfur bond, ultimately yielding urea (B33335) derivatives, sulfur oxides, and nitrogen-containing compounds. researchgate.net In some cases, novel cyclized products have been observed. researchgate.net
The electrochemical reduction of thiourea derivatives has also been investigated. In non-aqueous electrolytes, the reduction of thiourea on a platinum electrode has been observed to produce urea and sulfur. electrochemsci.org
Table 1: Potential Redox Reactions of this compound
| Reaction Type | Reactant(s) | Potential Product(s) | Conditions |
| Electrochemical Oxidation | This compound | Formamidine disulfide cation | Platinum electrode, ~0.65 V vs. SHE unlp.edu.ar |
| Chemical Oxidation | This compound, H₂O₂ | Formamidine sulfinic acid, urea derivative, sulfur oxides | Varies acs.orgwikipedia.org |
| Electrochemical Reduction | This compound | Urea derivative, Sulfur | Non-aqueous electrolyte, Platinum electrode electrochemsci.org |
The decomposition of this compound, particularly under thermal stress, is expected to follow pathways observed for other thiourea derivatives. The thermal decomposition of thioureas can yield a range of volatile products. researchgate.net The specific decomposition pathway and the resulting products are influenced by factors such as the heating rate and the atmospheric conditions.
Upon heating, thiourea itself can isomerize or decompose to release products such as ammonia, hydrogen sulfide (B99878), carbon disulfide, and isothiocyanic acid. For asymmetrically substituted thioureas like this compound, thermal decomposition can lead to the formation of the corresponding isothiocyanates (cyclohexyl isothiocyanate and ethyl isothiocyanate) and amines (ethylamine and cyclohexylamine). The stability of the C-N bonds and the nature of the substituents will influence the fragmentation pattern. The decomposition of N-alkyl-N-nitrosoureas, a related class of compounds, has been studied to understand the formation of alkylating species, which proceeds through the generation of alkyldiazonium ions. researchgate.net While not a nitrosourea, the decomposition of this compound may involve analogous bond-breaking and rearrangement processes.
Ligand Exchange and Derivatization Reactions
The lone pairs of electrons on the sulfur and nitrogen atoms of this compound make it an effective ligand for coordination with metal ions. researchgate.net Thiourea and its derivatives are well-known to form stable complexes with a variety of transition metals. uodiyala.edu.iqnih.govksu.edu.tr The sulfur atom typically acts as a soft donor, readily coordinating to soft metal centers.
Ligand exchange reactions involving this compound would entail the displacement of other ligands from a metal complex and the coordination of the thiourea molecule to the metal center. The success of such reactions depends on the relative coordinating strengths of the incoming and outgoing ligands and the stability of the resulting complex. For instance, thiourea ligands have been shown to replace other ligands in metal complexes, such as in the synthesis of technetium(I) isocyanide complexes where a thioether ligand is exchanged. researchgate.net
Derivatization of this compound can be achieved through reactions targeting the nitrogen or sulfur atoms. The nitrogen atoms can undergo further substitution or acylation reactions. For example, N-acylthioureas can be synthesized, which themselves are versatile ligands. researchgate.net The sulfur atom, being nucleophilic, can react with electrophiles.
One common derivatization is the S-alkylation reaction. The reaction of the thiourea with an alkyl halide would lead to the formation of an isothiouronium salt. This reaction proceeds via the nucleophilic attack of the sulfur atom on the electrophilic carbon of the alkyl halide.
Table 2: Potential Ligand Exchange and Derivatization Reactions of this compound
| Reaction Type | Reactant(s) | Product Type | General Description |
| Ligand Exchange | This compound, Metal Complex | Metal-Thiourea Complex | Displacement of existing ligands on a metal center by the thiourea. researchgate.net |
| S-Alkylation | This compound, Alkyl Halide | Isothiouronium Salt | Nucleophilic attack of the sulfur atom on the alkyl halide. |
| N-Acylation | This compound, Acylating Agent | N-Acylthiourea | Acylation of one of the nitrogen atoms. researchgate.net |
| Nitrosation | This compound, Nitrosating Agent | N-Nitrosothiourea | Introduction of a nitroso group onto a nitrogen atom. chemsrc.com |
No Scientific Data Available for this compound Coordination Chemistry
Following a comprehensive search of available scientific literature, no specific research data or scholarly articles could be found on the coordination chemistry of the compound this compound. Targeted searches for its binding modes, the synthesis of its metal complexes, and its spectroscopic signatures in such complexes did not yield any relevant results.
This absence of information in published chemical literature prevents the generation of a scientifically accurate article on the coordination behavior of this compound as a ligand. The specific subsections requested, including its donor atom versatility, the influence of steric and electronic factors on its coordination, and the synthesis and characterization of its complexes with various transition metals, are not documented in the accessible scientific domain. Therefore, it is not possible to provide an article that adheres to the requested outline and maintains the required standards of scientific accuracy and detail.
Coordination Chemistry of 1 Cyclohexyl 1 Ethylthiourea As a Ligand
Synthesis and Characterization of Metal-Thiourea Complexes
Crystallographic Investigations of Metal-Thiourea Complex Structures
The precise three-dimensional arrangement of atoms within a metal complex is fundamental to understanding its chemical and physical properties. X-ray crystallography stands as the definitive technique for elucidating the solid-state structures of these compounds, providing invaluable insights into coordination geometries, bond lengths, and bond angles. While specific crystallographic data for metal complexes of 1-Cyclohexyl-1-ethylthiourea are not extensively documented in publicly available literature, a wealth of information from closely related N,N'-disubstituted thiourea (B124793) complexes allows for a detailed and predictive discussion of their likely structural characteristics.
Thiourea and its derivatives are versatile ligands capable of coordinating to metal ions in several ways, most commonly acting as a monodentate ligand through the sulfur atom or as a bridging ligand. In the case of N,N'-disubstituted thioureas, coordination typically occurs through the sulfur atom, which is considered a soft donor and thus preferentially binds to soft metal centers. The coordination number and geometry of the resulting complex are influenced by several factors, including the nature of the metal ion, its oxidation state, the steric bulk of the substituents on the thiourea nitrogen atoms (in this case, cyclohexyl and ethyl groups), and the counter-ions present in the crystal lattice.
Studies on various metal complexes with N,N'-disubstituted thiourea ligands have revealed a range of coordination geometries. For instance, X-ray crystal structures of copper(I), copper(II), nickel(II), and zinc(II) complexes with different N,N'-substituted thioureas have shown geometries including distorted tetrahedral, trigonal planar, and square planar arrangements rsc.orgresearchgate.net. In many of these complexes, the thiourea ligand coordinates as a neutral monodentate ligand through its sulfur atom.
Investigations into the coordination chemistry of N,N'-disubstituted sulfonylthiourea ligands have demonstrated bidentate coordination through both the sulfur and a nitrogen atom of the thiourea moiety waikato.ac.nz. This mode of coordination, however, is less common for simple N,N'-dialkylthioureas unless other coordinating groups are present on the substituents. For this compound, monodentate coordination through the sulfur atom is the most probable binding mode.
An X-ray diffraction study of copper(I) thiourea complexes has provided detailed structural information on the coordination of the basic thiourea ligand to a soft metal ion nih.gov. These studies often reveal intricate polynuclear structures and various coordination modes, which could also be accessible to substituted thioureas.
Below is a table summarizing representative crystallographic data for metal complexes with ligands analogous to this compound, illustrating the diversity of observed coordination environments.
| Metal Ion | Ligand | Coordination Geometry | Key Structural Features |
| Cu(I) | N,N'-di(p-tolyl)formamidine disulfide | Distorted tetrahedral | Monodentate coordination through sulfur |
| Ni(II) | N,N'-diethyl-N'-benzoylthiourea | Square planar | Bidentate N,S-coordination |
| Zn(II) | N,N'-dicyclohexyl-N'-(2-pyridyl)thiourea | Distorted tetrahedral | Bidentate N,S-coordination |
| Cu(I) | Thiourea | Tetrahedral | Bridging and terminal thiourea ligands |
Role of this compound Complexes in Catalysis
The application of metal complexes as catalysts in organic synthesis is a cornerstone of modern chemistry. The ligand coordinated to the metal center plays a crucial role in modulating the catalyst's activity, selectivity, and stability. While specific catalytic applications of this compound complexes are not widely reported, the broader class of thiourea-based ligands has demonstrated significant potential in both homogeneous and heterogeneous catalysis.
Homogeneous and Heterogeneous Catalytic Applications
Homogeneous Catalysis
In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. This often leads to high activity and selectivity due to the well-defined nature of the catalytic species. Metal complexes of thiourea derivatives have been explored in a variety of homogeneously catalyzed reactions.
For example, palladium complexes bearing water-soluble, carboxylic-functionalized thiourea ligands have been successfully employed in aerobic aqueous Suzuki-Miyaura cross-coupling reactions organic-chemistry.org. These catalysts demonstrated high activity and could be recycled multiple times, highlighting the potential for developing environmentally benign catalytic systems. The electronic and steric properties of the thiourea ligand were found to be critical for the catalytic efficiency. Given its N-cyclohexyl and N-ethyl substituents, this compound could potentially be used to fine-tune the properties of similar catalytic systems.
Furthermore, chiral thiourea derivatives have emerged as powerful organocatalysts for a range of asymmetric transformations, including Strecker and Mannich reactions libretexts.orgnih.gov. While these are not metal-catalyzed processes, they underscore the ability of the thiourea moiety to activate substrates through hydrogen bonding. This activating ability can be complementary to the role of the metal center in a coordination complex.
Heterogeneous Catalysis
Heterogeneous catalysts operate in a different phase from the reactants, which offers significant advantages in terms of catalyst separation and reuse. Thiourea-based systems have also found applications in this domain.
A notable example is the development of a nickel(II) thiourea-formaldehyde polymer as a bifunctional catalyst for the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) rsc.org. This material, which can be supported on nanocarbon, demonstrates the potential of incorporating thiourea ligands into polymeric structures to create robust and efficient heterogeneous catalysts. The coordination of the nickel ions to the sulfur and nitrogen atoms of the thiourea units is crucial for the catalytic activity. This approach could be adapted to create catalysts incorporating this compound, with the cyclohexyl and ethyl groups potentially influencing the polymer's morphology and catalytic performance.
The table below provides examples of catalytic applications of systems based on thiourea derivatives.
| Catalyst Type | Reaction | Ligand/System | Key Findings |
| Homogeneous | Suzuki-Miyaura Coupling | Water-soluble thiourea-Pd complex | High activity and recyclability in aqueous media organic-chemistry.org |
| Homogeneous (Organocatalysis) | Asymmetric Strecker Reaction | Chiral thiourea derivative | High enantioselectivity libretexts.org |
| Heterogeneous | Oxygen Reduction/Evolution | Nickel(II) thiourea-formaldehyde polymer | Bifunctional catalytic activity rsc.org |
Ligand Design for Enhanced Catalytic Activity
The rational design of ligands is a powerful strategy for optimizing the performance of metal-based catalysts. For thiourea ligands like this compound, several design principles can be considered to enhance the catalytic activity of their metal complexes.
Steric and Electronic Tuning: The substituents on the nitrogen atoms of the thiourea ligand have a profound impact on its steric and electronic properties. The cyclohexyl group in this compound is sterically demanding, which can be leveraged to create a specific coordination environment around the metal center. This can influence the selectivity of a catalytic reaction by controlling the access of substrates to the active site. The ethyl group provides a smaller, flexible substituent. The combination of these two groups offers a unique steric profile. Electronically, the alkyl groups are electron-donating, which increases the electron density on the sulfur donor atom, potentially strengthening the metal-ligand bond and influencing the redox properties of the metal center.
Introduction of Functional Groups: To improve properties such as solubility, catalyst recovery, or to introduce cooperative catalytic effects, functional groups can be incorporated into the ligand structure. For instance, the introduction of polar groups could enhance the solubility of the corresponding metal complexes in environmentally friendly solvents like water, as demonstrated with carboxylic-functionalized thiourea ligands organic-chemistry.org.
Chirality for Asymmetric Catalysis: The synthesis of chiral versions of this compound, for example by using a chiral amine in its synthesis, could lead to the development of new catalysts for asymmetric synthesis. Chiral thiourea derivatives have proven to be highly effective in a variety of enantioselective transformations nih.govnih.gov.
Immobilization on Supports: For heterogeneous applications, the ligand can be designed for easy immobilization on a solid support. This could involve introducing a reactive handle on the cyclohexyl or ethyl group that can be used to covalently attach the ligand, and subsequently the metal complex, to a support material such as silica, a polymer, or a metal-organic framework.
The design of thiourea ligands is an active area of research, with studies exploring how non-covalent interactions and the introduction of various functional motifs can be used to fine-tune the properties of their metal complexes for specific catalytic applications waikato.ac.nzacs.org.
Computational Chemistry and Theoretical Investigations of 1 Cyclohexyl 1 Ethylthiourea
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting molecular properties and behaviors, providing data that complements and sometimes precedes experimental findings. researchgate.net These methods solve the Schrödinger equation for a given molecule, yielding information about its energy, electron distribution, and geometry.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. youtube.com This approach is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems.
For a molecule like 1-Cyclohexyl-1-ethylthiourea, a DFT calculation would begin with geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation, also known as the equilibrium geometry. A common combination of functional and basis set for such organic molecules is B3LYP/6-311G(d,p), which has been shown to provide reliable results for structural parameters and energies. wikipedia.org The optimization process would confirm details such as the chair conformation of the cyclohexyl ring and the relative orientation of the ethyl and thiourea (B124793) groups.
Table 1: Illustrative Geometrical Parameters from DFT Optimization This table represents typical parameters that would be calculated for this compound. Actual values require a specific DFT calculation.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C=S Bond Length | The double bond between Carbon and Sulfur in the thiourea group. | ~1.68 Å |
| C-N Bond Length (Thiourea) | The single bonds within the thiourea backbone. | ~1.38 Å |
| N-C-N Bond Angle | The angle around the central carbon of the thiourea group. | ~118° |
| C-N-C Bond Angle (Ethyl/Cyclohexyl) | The angle at the nitrogen atom connected to the alkyl groups. | ~120° |
Molecular Orbital Analysis: HOMO-LUMO Gap and Electronic Properties
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, indicating its capacity to act as an electrophile. nih.gov
The energy difference between these two orbitals is known as the HOMO-LUMO gap. youtube.com A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more reactive. youtube.com DFT calculations can precisely determine the energies of these orbitals. For this compound, the HOMO is expected to be localized primarily on the sulfur and nitrogen atoms of the thiourea group due to their lone pairs of electrons, while the LUMO would likely be distributed over the C=S pi-antibonding orbital.
Table 2: Key Electronic Properties Derived from HOMO-LUMO Energies This table illustrates electronic properties that can be calculated from the energies of frontier orbitals.
| Property | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |
Vibrational Frequency Calculations for Spectroscopic Correlation
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically conducted at the same level of theory (e.g., B3LYP/6-311G(d,p)) used for geometry optimization. The output provides the frequencies of the fundamental vibrational modes and their corresponding intensities.
By comparing the calculated vibrational spectrum with experimental data from FT-IR or FT-Raman spectroscopy, one can validate the optimized molecular structure and accurately assign the observed spectral bands to specific molecular motions (e.g., stretching, bending, or twisting of bonds). For this compound, key vibrational modes would include the C=S stretching frequency, N-H stretching and bending, and C-H stretching from the cyclohexyl and ethyl groups. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the theoretical model.
Analysis of Intermolecular Interactions
In the solid state, the properties of a molecular crystal are governed by how the individual molecules pack together. This packing is directed by a network of non-covalent intermolecular interactions.
Hirshfeld Surface Analysis for Quantifying Crystal Packing Interactions
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. The surface is colored based on different properties, such as dnorm, which highlights regions of close intermolecular contact.
Red spots on a dnorm surface indicate contacts that are shorter than the sum of the van der Waals radii, typically representing hydrogen bonds or other strong interactions. Blue regions indicate contacts that are longer than the van der Waals radii. For this compound, one would expect prominent red spots corresponding to N-H···S hydrogen bonds, which are common in thiourea derivatives and often lead to the formation of dimers or chains in the crystal structure.
Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Analysis for a Thiourea Derivative This table shows an example of the percentage contributions of different interactions to the total Hirshfeld surface.
| Interaction Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | 45 - 60% | Represents contacts between hydrogen atoms on adjacent molecules. |
| S···H | 10 - 20% | Primarily from N-H···S hydrogen bonds. |
| C···H | 10 - 15% | Weak C-H···π or C-H···S interactions. |
| N···H | 5 - 10% | Represents hydrogen bonding involving nitrogen. |
Non-Covalent Interaction (NCI) Analysis and Energy Decompositions
Non-Covalent Interaction (NCI) analysis is a computational technique that helps in visualizing weak interactions in real space. Based on the electron density and its derivatives, NCI plots show broad surfaces of van der Waals interactions, smaller, disc-shaped surfaces for hydrogen bonds, and other specific interactions. The surfaces are typically color-coded to indicate the strength of the interaction: blue for strong attractive forces (like hydrogen bonds), green for weak van der Waals forces, and red for repulsive (steric clash) interactions.
Energy decomposition analysis further complements this by calculating the energetic contributions of different components of the interaction energy (e.g., electrostatic, exchange-repulsion, dispersion, and induction) between molecular pairs. This provides a quantitative measure of the forces holding the crystal together, confirming the dominant role of dispersion forces for the alkyl groups and electrostatic forces for the hydrogen bonds.
Ligand-Biomolecule Interaction Modeling (Mechanistic Focus)
Computational modeling is an indispensable tool in modern drug discovery and molecular biology, providing a detailed view of the interactions between a small molecule (ligand) and its biological target, typically a protein or nucleic acid. These methods can predict how a molecule like a thiourea derivative might bind to a target and the dynamic nature of this interaction.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is frequently used to predict the binding mode of a ligand to a protein's active site. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a set of energy-based functions. The lowest scoring (most negative) poses are considered the most likely binding modes.
In a representative study on thiourea derivatives as potential inhibitors of Sirtuin-1 (SIRT1), a histone deacetylase involved in various cellular processes, molecular docking was employed to predict the binding affinities and interaction patterns. researchgate.netresearchgate.net The results for a particularly potent derivative, [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate, are summarized in the table below. researchgate.net
| Compound | Target Protein | Binding Affinity (ΔG, kcal/mol) | Inhibition Constant (Ki, µM) | Key Interacting Residues |
|---|---|---|---|---|
| [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate | Sirtuin-1 (SIRT1) | -9.29 | 0.156 | PheA:297 |
The docking results for [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate indicated a strong binding affinity to SIRT1, with a binding energy of -9.29 kcal/mol and a predicted inhibition constant in the sub-micromolar range. researchgate.net The primary interaction identified was with the amino acid residue Phenylalanine 297 (PheA:297), suggesting a key role for this residue in the binding of this class of inhibitors. researchgate.net Such information is crucial for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors.
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.net This allows for the study of the conformational changes that occur upon ligand binding and a more detailed analysis of the energetics of molecular recognition.
MD simulations can reveal the stability of the ligand-protein complex, the flexibility of different regions of the protein, and the role of solvent molecules in the binding process. By analyzing the trajectory of the simulation, researchers can calculate various parameters that describe the conformational dynamics and energetics of the system.
For the [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate-SIRT1 complex, a 30-nanosecond molecular dynamics simulation was performed to validate the docking results and further investigate the stability of the interaction. researchgate.net Key findings from such a simulation would typically be presented as follows:
| Parameter | Observation | Implication |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Low and stable RMSD of the ligand and protein backbone throughout the simulation. | The ligand remains stably bound in the active site, and the overall protein structure is not significantly perturbed by ligand binding. |
| Root Mean Square Fluctuation (RMSF) | Analysis of fluctuations of individual amino acid residues. | Identifies flexible and rigid regions of the protein and how ligand binding affects this flexibility. |
| Hydrogen Bond Analysis | Persistent hydrogen bonds between the ligand and specific protein residues. | Confirms key interactions predicted by docking and highlights their stability over time. |
The molecular dynamics simulations for the thiourea derivative in the SIRT1 active site confirmed the stability of the predicted binding mode. researchgate.net The consistent interaction with PheA:297 throughout the simulation underscores the importance of this residue for the inhibitory activity of the compound. researchgate.net The analysis of the conformational dynamics and energetics of molecular recognition provides a deeper understanding of the binding mechanism, which is invaluable for the development of new therapeutic agents.
Advanced Academic and Industrial Applications of 1 Cyclohexyl 1 Ethylthiourea and Its Derivatives Non Clinical
Applications in Materials Science and Engineering
In the field of materials science, the applications of 1-Cyclohexyl-1-ethylthiourea and its analogs are centered on their ability to modify material properties and function as key components in advanced systems.
Polymer Additives and Modifiers
While specific data on this compound as a polymer additive is limited, the broader class of thiourea (B124793) derivatives is recognized for its potential in polymer science. Thioureas are utilized in various polymer applications due to their ability to act as crosslinking agents, thermal stabilizers, and modifiers of surface properties. The presence of the sulfur and nitrogen atoms in the thiourea group allows for interactions with polymer chains and inorganic fillers, which can enhance the mechanical and thermal properties of the resulting composite materials. For instance, thiourea derivatives can be incorporated into epoxy resins and polyurethanes to improve their durability and adhesive characteristics.
Development of Chemosensors and Molecular Electronics Components
Thiourea derivatives are extensively studied for their application in the development of chemosensors due to the ability of the thiourea moiety to form stable complexes with various metal ions and anions. This interaction often results in a detectable signal, such as a change in color or fluorescence, allowing for the qualitative and quantitative analysis of the target analyte. While direct studies on this compound in this context are not widely reported, the fundamental principles suggest its potential as a recognition unit in sensors. The cyclohexyl and ethyl groups can be modified to tune the sensor's selectivity and sensitivity.
In the realm of molecular electronics, the focus is on utilizing individual molecules or small groups of molecules as electronic components. The conductive properties of molecules and their ability to self-assemble are key to this field. Thiourea derivatives can act as molecular wires or switches due to the electron-rich nature of the thiocarbonyl group, which can facilitate electron transfer. The specific stereochemistry and electronic properties of this compound could influence its application in creating nanoscale electronic devices, although this remains a theoretical application pending further research.
Antioxidant Properties and Corrosion Inhibition Mechanisms
Thiourea derivatives are well-documented for their antioxidant and corrosion inhibition properties. The sulfur and nitrogen atoms in the thiourea structure are key to these functions, acting as effective radical scavengers and forming protective layers on metal surfaces.
Research on compounds structurally similar to this compound, such as dicyclohexyl thiourea, has demonstrated significant efficacy in preventing the corrosion of mild steel. tsijournals.com The mechanism of inhibition is attributed to the adsorption of the thiourea molecules onto the metal surface. This adsorption can occur through the interaction of the lone pair of electrons on the sulfur and nitrogen atoms with the vacant d-orbitals of the metal. The bulky cyclohexyl groups can further enhance this protective effect by increasing the surface area covered by the inhibitor molecule.
The inhibition efficiency of a related compound, 4-Cyclohexyl-3-thiosemicarbazide, on mild steel in an acidic medium was found to increase with concentration, reaching up to 95%. icrc.ac.ir This suggests that this compound could exhibit similar or enhanced corrosion inhibition properties due to its structural features.
| Corrosion Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Adsorption Isotherm |
| Dicyclohexyl thiourea | Mild Steel | 3.5% NaCl | Not specified | Temkin |
| 4-Cyclohexyl-3-thiosemicarbazide | Mild Steel | 1 M HCl | 95% | Langmuir |
The antioxidant activity of thiourea derivatives is attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. hueuni.edu.vn The presence of N-H groups in the thiourea moiety is crucial for this activity. While specific studies on the antioxidant properties of this compound are not prevalent, the general reactivity of the thiourea core suggests it would possess radical scavenging capabilities.
Role in Agricultural Chemistry
In agricultural science, thiourea derivatives have been investigated for their potential as active ingredients in crop protection products.
Investigations as Herbicidal and Pesticidal Agents
Thiourea and its derivatives have been explored for a wide range of agrochemical applications, including as insecticides, fungicides, and herbicides. mdpi.com The biological activity of these compounds is highly dependent on the substituents attached to the thiourea core. For instance, certain N-acylthiourea derivatives have shown excellent herbicidal activity.
While there is no specific data on the herbicidal or pesticidal activity of this compound, related compounds have been studied. For example, the herbicide Cycloate, which contains an S-ethyl N-cyclohexylthiocarbamate structure, is used for selective weed control. nih.gov This suggests that the combination of a cyclohexyl ring and an ethyl group attached to a sulfur-containing core can be effective for herbicidal action. The insecticidal potential of thiourea derivatives is also well-established, with some compounds acting as potent growth regulators or inhibitors of key insect enzymes.
Mechanisms of Interaction with Biological Systems Relevant to Agriculture
As insecticides, some thiourea derivatives are known to disrupt the insect's endocrine system or act as neurotoxins. The lipophilicity conferred by groups such as the cyclohexyl ring can facilitate the penetration of the insect cuticle and transport to the target site. The thiourea moiety itself can also interact with biological macromolecules, leading to a disruption of normal physiological processes. The study of related compounds indicates that the biological activity is often a result of the entire molecule's shape and electronic properties, which determine its ability to interact with specific biological receptors. mdpi.com
Applications in Analytical Chemistry and Separations
While specific data on this compound is limited in publicly accessible literature, the broader class of thiourea derivatives demonstrates significant utility in analytical chemistry and separation processes. These applications primarily leverage the strong coordination of the thiocarbonyl sulfur atom with various metal ions.
Metal Ion Extraction and Complexation for Analytical Determinations
Thiourea derivatives are recognized for their efficacy as chelating agents in the extraction and separation of metal ions for analytical purposes. researchgate.netanalis.com.my The sulfur and nitrogen atoms within the thiourea moiety act as effective donor sites, forming stable complexes with a variety of metal cations. nih.gov This property is exploited in liquid-liquid extraction and solid-phase extraction methods to preconcentrate trace metals from complex matrices, thereby enhancing the sensitivity and selectivity of subsequent analytical measurements, such as atomic absorption spectrometry. researchgate.net
For instance, N-benzoyl-N',N'-dialkylthioureas are noted for their high selectivity in the concentration and separation of metal cations. researchgate.net Research has demonstrated the successful synthesis of derivatives like 1-phenyl-3-benzoyl-2-thiourea for the efficient extraction of cadmium ions, forming a stable 1:2 metal-to-ligand complex. researchgate.net The general mechanism involves the formation of a neutral, colored metal-thiourea complex that is soluble in an organic phase, allowing for its separation from the aqueous sample. researchgate.net The efficiency of extraction is often pH-dependent, with optimal complex formation typically occurring at neutral or near-neutral pH. researchgate.net
The selectivity of these reagents towards specific metal ions, such as Pb²⁺, Hg²⁺, Cd²⁺, and Ag⁺, is attributed to the electronic and structural properties of the thiourea derivative. researchgate.net The interaction is primarily a soft-soft interaction between the sulfur donor atom and the metal ion, leading to stable complex formation. researchgate.net
| Thiourea Derivative | Target Metal Ion(s) | Application/Method | Reference |
|---|---|---|---|
| 1-phenyl-3-benzoyl-2-thiourea | Cadmium (Cd²⁺) | Solvent Extraction | researchgate.net |
| 1,3-diphenylthiourea | Pb²⁺, Hg²⁺, Cd²⁺, Ag⁺, Cu²⁺, Ni²⁺, Zn²⁺, Mn²⁺ | Ion-Selective Electrodes | researchgate.net |
| N-heterocyclic derivatives of chitosan (B1678972) (with thiourea) | Au(III), Pd(II), Pt(IV) | Solid-Phase Extraction / Preconcentration | science.gov |
| 1-(2-aminophenyl)-3-(naphthalene-1-yl) thiourea | Mercury (Hg²⁺) | Complexation for Sensing | analis.com.my |
Flotation Reagents and Surfactant Properties
In the field of mineral processing, thiourea and its derivatives serve as effective flotation collectors, particularly for the separation of sulfide (B99878) ores. mdpi.com Their function is to selectively adsorb onto the surface of specific minerals, rendering them hydrophobic and facilitating their attachment to air bubbles in the flotation cell. This allows for the separation of valuable minerals from gangue.
For example, various aryl thiourea compounds have been investigated as selective collectors for the flotation of galena (PbS) from sphalerite (ZnS). mdpi.com Studies have shown that derivatives like 1,1-diphenylthiourea can create a significant difference in the floatability of these two minerals. mdpi.com The selectivity is attributed to the strong adsorption of the thiourea derivative onto the galena surface, while having a weaker interaction with sphalerite. mdpi.com This differential adsorption is a key aspect of their function as flotation collectors.
The surfactant properties of these molecules are integral to their role in flotation. A flotation reagent, or collector, must possess a polar functional group that interacts with the mineral surface and a non-polar hydrocarbon tail that extends into the aqueous phase, creating a hydrophobic surface. While not classic surfactants in the sense of forming micelles for cleaning, their amphiphilic nature is fundamental to modifying the interfacial properties at the mineral-water interface. Thiourea-based compounds have been synthesized and studied for their surfactant properties, demonstrating low critical micelle concentrations which indicate moderate hydrophobicity. researchgate.net
| Collector | Target Mineral | Separation From | Key Finding | Reference |
|---|---|---|---|---|
| 1,1-diphenylthiourea (11DTA) | Galena (PbS) | Sphalerite (ZnS) | Achieved a recovery difference of ~38% between galena and sphalerite. | mdpi.com |
| 1,3-diphenylthiourea (13DTA) | Galena (PbS) | Sphalerite (ZnS) | Demonstrated selective collection capabilities. | mdpi.com |
| Thiourea (as auxiliary collector) | Gold Sulphide Ores | Gangue minerals | Used with xanthate to enhance stability of the hydrophobic layer. | sinhon-chem.com |
Biochemical Interaction Studies (Mechanistic/Investigative Focus)
The thiourea functional group is a versatile pharmacophore that participates in various biological interactions. Mechanistic studies focus on understanding how these derivatives interact with biomolecules at a fundamental level, providing insights into their potential as therapeutic agents or biochemical tools.
Mechanistic Studies of Enzyme Inhibition
Thiourea derivatives have been identified as inhibitors of several enzymes, with research focusing on elucidating their mechanism of action. mdpi.comcore.ac.uk The inhibitory activity often stems from the ability of the thiourea moiety to coordinate with metal ions in the enzyme's active site or to form hydrogen bonds with key amino acid residues.
For instance, a series of indole–thiourea derivatives were synthesized and shown to be potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. mdpi.com Kinetic studies, using Lineweaver-Burk plots, revealed a competitive inhibition mechanism for the most active compound. This indicates that the inhibitor competes with the substrate (L-tyrosine) for binding to the active site of the enzyme. mdpi.com Molecular docking studies further supported this by showing interactions with the catalytic site of tyrosinase. mdpi.com
Similarly, other thiourea derivatives have demonstrated inhibitory activity against urease. core.ac.ukresearchgate.net The mechanism is thought to involve the interaction of the thiourea with the nickel ions in the urease active site, disrupting its catalytic function. The potency of inhibition can be modulated by the nature of the substituents on the thiourea core, with electron-withdrawing groups often enhancing activity. mdpi.com
| Thiourea Derivative Class | Target Enzyme | Inhibition Mechanism | Key Finding | Reference |
|---|---|---|---|---|
| Indole–thiourea derivatives | Tyrosinase | Competitive | Compound 4b showed an IC₅₀ of 5.9 ± 2.47 μM, outperforming the standard kojic acid. | mdpi.com |
| Dipeptide-conjugated 2,3-dichlorophenyl piperazine (B1678402) thioureas | Urease | Not specified, potent inhibition | Analogues with F and Cl substituents showed predominant inhibitory activity. | core.ac.ukresearchgate.net |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) |
Fundamental Principles of Protein Binding and Molecular Recognition
The ability of thiourea derivatives to engage in specific molecular interactions is fundamental to their biological activity. The N-H protons of the thiourea group are excellent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. researchgate.net This dual hydrogen-bonding capability is crucial for molecular recognition and binding to biological targets such as proteins. researchgate.netnih.gov
The urea (B33335) and thiourea moieties are key in the molecular recognition with kinase targets in some approved drugs, highlighting the importance of this functional group in protein binding. nih.gov The ability to form these directed hydrogen bonds allows thiourea-based molecules to act as scaffolds in drug design, where they can orient other functional groups for optimal interaction with a protein target. researchgate.net This principle is also exploited in the design of organocatalysts, where thiourea derivatives activate substrates through hydrogen bonding. researchgate.net
Future Directions and Interdisciplinary Research Opportunities
Rational Design of Next-Generation 1-Cyclohexyl-1-ethylthiourea Analogs with Tailored Properties
The future development of this compound analogs will likely be driven by rational design principles, aiming to create molecules with specific, enhanced properties for applications in medicinal chemistry and materials science. This approach relies heavily on understanding the structure-activity relationships (SAR) that govern how modifications to the molecular structure influence its function. nih.govnih.govmdpi.com Computational methods are central to this design process. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics simulations can be employed to study how analogs of this compound might interact with biological targets like enzymes or protein receptors. nih.govmdpi.comresearchgate.netFor instance, computational studies on other thiourea (B124793) analogs have successfully identified key molecular features required for potent enzyme inhibition. nih.govacs.orgThese studies can reveal which parts of the molecule, such as the cyclohexyl or ethyl groups, could be substituted to improve binding affinity or selectivity. nih.govnih.gov Key insights from SAR studies on other thiourea derivatives suggest that:
The introduction of electron-withdrawing groups on aromatic rings can enhance biological activity. nih.gov* Bulky and electron-rich groups at certain positions can increase potency. nih.gov* The presence of hydrogen-bond acceptor groups can be crucial for interacting with biological targets. nih.gov By applying these principles, researchers can design a virtual library of this compound analogs with modifications aimed at specific outcomes. For example, if the target is a particular enzyme, analogs could be designed to fit its active site with greater precision, potentially leading to more effective inhibitors. nih.govsemanticscholar.orgThis in-silico screening process allows for the prioritization of the most promising candidates for chemical synthesis and subsequent biological evaluation, streamlining the discovery process. mdpi.comresearchgate.net
| Design Strategy | Objective | Example Modification on a Thiourea Scaffold | Potential Outcome |
|---|---|---|---|
| Substituent Modification | Enhance Biological Activity | Adding an electron-withdrawing group (e.g., -NO2, -CF3) to a phenyl ring attached to the thiourea nitrogen.< nih.gov/td> | Increased inhibitory potency against target enzymes like β-glucuronidase.< nih.gov/td> |
| Conformational Tuning | Improve Binding Affinity | Replacing the flexible ethyl group with a more rigid cyclic structure. | Optimize fit within a protein's binding pocket. |
| Bioisosteric Replacement | Improve Pharmacokinetic Properties | Replacing the thiourea sulfur with an oxygen (urea) or selenium (selenourea). | Alter solubility, metabolic stability, or hydrogen bonding capacity. |
| Introduction of Functional Groups | Introduce New Interactions | Incorporating a piperazine (B1678402) ring to enhance potency and selectivity.< mdpi.comresearchgate.net/td> | Formation of additional hydrogen bonds or ionic interactions with a biological target.< mdpi.com/td> |
Integration of Advanced Spectroscopic and Imaging Techniques for Real-time Studies
Understanding the behavior of this compound during its synthesis and in its applications requires advanced analytical techniques that can provide real-time information. In-situ spectroscopic methods are particularly valuable as they allow researchers to monitor chemical reactions and molecular interactions as they happen, without the need to isolate intermediates. spectroscopyonline.com Raman spectroscopy is a powerful tool for this purpose. In-situ Raman has been used to monitor the solid-state synthesis of other thiourea derivatives, successfully identifying reaction intermediates and tracking the formation of the final product over time. researchgate.netThis technique could be applied to study the synthesis of this compound to optimize reaction conditions, such as temperature and mixing time, for improved yield and purity. Furthermore, Surface-Enhanced Raman Spectroscopy (SERS) can provide detailed information about the orientation and interaction of thiourea molecules on metal surfaces, which is relevant for applications in corrosion inhibition or catalysis. xmu.edu.cntaylorfrancis.com Other spectroscopic techniques that would be integral to future studies include:
Fourier-Transform Infrared (FTIR) Spectroscopy : To identify characteristic functional group vibrations and study hydrogen bonding interactions. semanticscholar.org* Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the precise molecular structure in solution and study dynamic processes. semanticscholar.org* Fluorescence Spectroscopy : To investigate the potential of thiourea derivatives as fluorescent sensors for detecting ions or molecules. nih.gov Beyond spectroscopy, advanced imaging techniques could visualize the role of these molecules in complex systems. nih.govFor example, if fluorescently tagged analogs of this compound were developed, techniques like single-molecule fluorescence microscopy could be used to observe their interactions with biological cells or their self-assembly into larger structures. nih.gov
| Technique | Type of Information Provided | Potential Application for this compound |
|---|---|---|
| In-situ Raman Spectroscopy | Real-time reaction progress, identification of intermediates, molecular vibrations.< researchgate.net/td> | Monitoring synthesis kinetics and mechanism, studying adsorption on surfaces.< xmu.edu.cn/td> |
| In-situ FTIR Spectroscopy | Changes in functional groups, hydrogen bonding dynamics.< semanticscholar.org/td> | Observing interactions with other molecules in solution or polymer matrices. |
| Fluorescence Spectroscopy | Electronic transitions, environmental sensitivity, binding events.< nih.gov/td> | Development of fluorescent sensors based on thiourea analogs for metal ion detection.< nih.gov/td> |
| Advanced Imaging (e.g., Fluorescence Microscopy) | Spatial distribution, localization within complex systems (e.g., cells).< nih.gov/td> | Visualizing the cellular uptake of tagged analogs or the formation of supramolecular assemblies. |
Exploration of Sustainable Synthesis and Application Methodologies
The principles of green chemistry are increasingly influencing the synthesis of organic compounds, and thioureas are no exception. mdpi.comFuture research on this compound should prioritize the development of sustainable synthesis routes that minimize waste, avoid hazardous reagents, and reduce energy consumption. nih.gov Several innovative and green approaches have been successfully applied to the synthesis of other unsymmetrical thioureas:
"On-Water" Synthesis : Conducting the reaction of an isothiocyanate with an amine in water instead of volatile organic solvents. This method offers simple product isolation by filtration and allows for the recycling of the water effluent. acs.org* Catalyst-Free Synthesis : Some thiourea syntheses can be achieved without a catalyst, using unconventional energy sources like sunlight or microwave irradiation, often in green solvents like water or under solvent-free conditions. nih.govresearchgate.net* Use of Deep Eutectic Solvents (DES) : These solvents can act as both the reaction medium and a catalyst, are often biodegradable, and can be easily recovered and reused for multiple reaction cycles. rsc.org* Multicomponent and Flow Chemistry : Combining multiple starting materials in a single step (multicomponent reaction) within a continuous flow system can significantly improve efficiency, reduce waste, and allow for easier scalability compared to traditional batch processes. nih.gov Adopting these methodologies for the synthesis of this compound would not only reduce the environmental impact but could also lead to higher yields and purity. acs.orgresearchgate.netThe development of a robust, scalable, and green synthesis protocol is a critical step toward making this compound and its analogs more accessible for research and potential commercial applications. nbinno.com
| Methodology | Key Features | Sustainability Advantages |
|---|---|---|
| Traditional Synthesis | Often uses volatile organic solvents (e.g., acetone (B3395972), dichloromethane) and may require catalysts.< mdpi.commersin.edu.tr/td> | Low; generates organic waste, may use toxic reagents. |
| "On-Water" Synthesis | Uses water as the reaction medium.< acs.org/td> | High; avoids volatile organic compounds, simple product isolation, potential for water recycling.< acs.org/td> |
| Solvent-Free Synthesis | Reactions are conducted by mixing reagents without a solvent, often with heating or milling.< nih.govresearchgate.net/td> | Very High; eliminates solvent waste completely, high reaction efficiency.< researchgate.net/td> |
| Deep Eutectic Solvents (DES) | Uses a mixture of solids that form a liquid at a certain temperature; the DES can act as both solvent and catalyst.< rsc.org/td> | High; solvents are often biodegradable and reusable, potentially improving reaction rates.< rsc.org/td> |
| Continuous Flow Chemistry | Reagents are continuously pumped through a reactor.< nih.gov/td> | High; improved safety and control, easy scalability, high efficiency, and reduced waste.< nih.gov/td> |
Emerging Roles in Supramolecular Chemistry and Nanotechnology
The thiourea functional group is an excellent hydrogen bond donor and acceptor, a property that makes it highly valuable in supramolecular chemistry. mersin.edu.trThe N-H protons can form strong hydrogen bonds with various acceptors, while the sulfur atom can also participate in weaker interactions. This directional bonding capability allows thiourea-containing molecules to self-assemble into well-ordered, higher-order structures like chains, sheets, or complex 3D networks. mersin.edu.trFuture research could explore the self-assembly properties of this compound in the solid state (crystal engineering) and in solution to create novel supramolecular materials. mersin.edu.trrsc.org In the field of nanotechnology, thiourea derivatives are finding diverse applications:
Nanoparticle Functionalization : The thiourea moiety can be used to chemically graft molecules onto the surface of nanomaterials like graphene oxide or magnetic nanoparticles. jmaterenvironsci.comrsc.orgresearchgate.netThis functionalization can improve the dispersibility of the nanoparticles in various media and introduce new properties, making them suitable for applications such as catalysis or corrosion inhibition. jmaterenvironsci.comrsc.org* Quantum Dot (QD) Synthesis : Thiourea can serve as a sulfur source or as a capping agent in the synthesis of semiconductor quantum dots, such as ZnS and CdTe. researchgate.netaip.orgAs a capping agent, it helps control the growth and size of the nanocrystals and passivates their surface, which can significantly enhance their optical properties, such as fluorescence quantum yield. pku.edu.cnpku.edu.cn The specific structure of this compound, with its combination of rigid and flexible non-polar groups, could influence the self-assembly of nanoparticles in unique ways, potentially leading to new nanostructured materials with tailored properties. nih.govInvestigating its use as a surface ligand for metallic or semiconductor nanoparticles is a promising avenue for creating novel functional materials for electronics, sensing, or catalysis. researchgate.net
| Application Area | Role of the Thiourea Moiety | Example Nanomaterial | Resulting Property/Function |
|---|---|---|---|
| Quantum Dot (QD) Capping | Acts as a surface passivating agent, controlling particle size and enhancing fluorescence.< aip.orgpku.edu.cn/td> | Mn-doped ZnS QDs, CdTe QDs.< researchgate.netpku.edu.cn/td> | Improved quantum yield, enhanced stability, and tunable optical properties.< pku.edu.cnpku.edu.cn/td> |
| Nanocatalyst Support | Covalently links catalytic nanoparticles to a stable support.< rsc.org/td> | Silver nanoparticles on magnetic hydroxyapatite.< rsc.org/td> | Creates a robust and reusable catalyst for oxidation and reduction reactions.< rsc.org/td> |
| Corrosion Inhibition | Functionalizes materials like graphene oxide to improve their interaction with metal surfaces.< jmaterenvironsci.comresearchgate.net/td> | Graphene Oxide (GO).< jmaterenvironsci.com/td> | Enhanced anticorrosive properties for protecting carbon steel alloys.< jmaterenvironsci.comresearchgate.net/td> |
| Drug Delivery | Forms part of an amphiphilic block copolymer that self-assembles into micelles.< nih.gov/td> | PEGylated amphiphiles.< nih.gov/td> | Formation of stable nanostructures (micelles) for encapsulating anticancer drugs.< nih.gov/td> |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-cyclohexyl-1-ethylthiourea, and how can purity be ensured during synthesis?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiourea coupling reactions. For example, cyclohexylamine can react with ethyl isothiocyanate in anhydrous conditions. To ensure purity, employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization. Purity validation should include HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR spectroscopy for structural confirmation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent connectivity (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, thiourea NH signals at δ 8.5–9.5 ppm).
- FT-IR : Detect thiourea C=S stretch (~1250–1350 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹).
- Elemental Analysis : Verify molecular formula (C₉H₁₈N₂S) with <0.3% deviation .
Q. How can researchers address discrepancies in reported melting points or solubility data?
- Methodological Answer : Cross-reference data from multiple sources (e.g., PubChem, NIST Chemistry WebBook) and validate experimentally. For example, if melting points vary, conduct differential scanning calorimetry (DSC) under controlled heating rates (e.g., 5°C/min) and compare with literature. Solubility tests should use standardized solvents (e.g., DMSO, ethanol) at 25°C .
Advanced Research Questions
Q. What computational methods are suitable for studying the conformational dynamics of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model energy-minimized conformers. Analyze rotational barriers of the cyclohexyl group and thiourea moiety using potential energy surface scans. Molecular dynamics simulations (e.g., AMBER force field) in explicit solvent (e.g., water) reveal solvent effects on stability .
Q. How can researchers reconcile conflicting data in reaction kinetics for thiourea derivatives?
- Methodological Answer :
- Mechanistic Studies : Use stopped-flow spectroscopy to monitor intermediate formation.
- Isotopic Labeling : Track reaction pathways (e.g., ¹⁵N-labeled amines to study thiourea bond formation).
- Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to identify outliers in kinetic datasets .
Q. What strategies optimize the catalytic efficiency of this compound in asymmetric organocatalysis?
- Methodological Answer :
- Substituent Tuning : Introduce electron-withdrawing groups on the cyclohexyl ring to enhance hydrogen-bonding capacity.
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
Data Contradiction and Reproducibility
Q. How should researchers validate conflicting thermodynamic data (e.g., ΔvapH) for this compound?
- Methodological Answer :
- Calorimetry : Use isothermal titration calorimetry (ITC) to measure enthalpy changes.
- Reference Standards : Compare results against NIST-certified data (e.g., NIST Chemistry WebBook).
- Error Analysis : Calculate propagated uncertainties from instrument precision and sample purity .
Q. What protocols ensure reproducibility in biological activity assays involving this compound?
- Methodological Answer :
- Dose-Response Curves : Use at least three independent replicates with positive/negative controls (e.g., IC₅₀ determination).
- Stability Testing : Pre-incubate the compound in assay buffer (e.g., PBS, pH 7.4) to confirm stability via LC-MS.
- Blinding : Implement double-blinded protocols to minimize bias in activity scoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
